![molecular formula C9H18ClNO2 B2435821 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride CAS No. 2094607-75-5](/img/structure/B2435821.png)

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

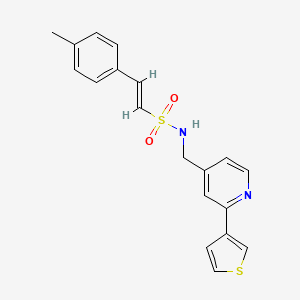

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.7 . The IUPAC name for this compound is 1-oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride .

Molecular Structure Analysis

The InChI code for 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is 1S/C9H17NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would typically be found in the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications

Spiroaminals Synthesis

Spiroaminals like 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride are core structures in significant biological activities. Various synthetic approaches to these spiroaminals have been explored due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

Antibacterial Agent Exploration

In a study exploring spirocyclic derivatives of ciprofloxacin for antibacterial applications, derivatives of 1-oxa-9-azaspiro[5.5]undecane were synthesized and tested against various bacterial strains. These derivatives showed specific activity against gram-negative and gram-positive strains (Lukin et al., 2022).

Soluble Epoxide Hydrolase Inhibitors

Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine, a related compound, was investigated as a potential inhibitor of soluble epoxide hydrolase (sEH). This compound showed remarkable solubility and oral bioavailability, validating it as a lead compound for therapeutic agent development in cardiovascular disease, inflammation, and pain (Lukin et al., 2018).

Enhanced Reactivity in Castagnoli-Cushman Reaction

Certain spiro compounds, including 9-oxa-1,5-dithiaspiro[5.5]undecane, demonstrated enhanced reactivity in the Castagnoli-Cushman reaction with imines. This highlights the potential of these compounds in synthetic chemistry applications (Rashevskii et al., 2020).

Ketones Conversion in Heterocyclic Spiro Compounds

A study on converting ketones in heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives explored the synthesis and structure of various compounds, showing the versatility of spiro compounds in organic chemistry (Rahman et al., 2013).

Prins Cascade Cyclization

The Prins cascade cyclization process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the usefulness of spiro compounds in creating complex molecular structures (Reddy et al., 2014).

Chronic Kidney Disease Treatment

1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, closely related to the queried compound, were identified as potent sEH inhibitors and orally active agents for treating chronic kidney diseases (Kato et al., 2014).

Safety And Hazards

properties

IUPAC Name |

9-oxa-2-azaspiro[5.5]undecan-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-8-5-9(7-10-6-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJZHBXCDGMMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)pyridin-4(1H)-one](/img/structure/B2435740.png)

![N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2435743.png)

![1-[5-butyryl-3-methyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2435744.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2435747.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2435752.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2435754.png)

![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)

![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)